3,3-Difluorocyclobutanecarboxamidine hydrochloride chemical structure and properties
3,3-Difluorocyclobutanecarboxamidine hydrochloride chemical structure and properties
Topic: 3,3-Difluorocyclobutanecarboxamidine Hydrochloride: Chemical Structure, Synthesis, and Medicinal Chemistry Applications
Part 1: Executive Summary
3,3-Difluorocyclobutanecarboxamidine hydrochloride (CAS: 1779951-31-3 ) is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocyclic compounds. In modern drug discovery, it serves as a critical "linchpin" reagent, allowing medicinal chemists to introduce the 3,3-difluorocyclobutane motif—a bioisostere for phenyl, pyridine, or cyclohexyl rings—into a drug scaffold.
This moiety offers a unique combination of metabolic stability (due to the C-F bonds blocking metabolic hot spots) and conformational rigidity (due to the puckered cyclobutane ring), often improving the pharmacokinetic (PK) profile of lead compounds.
Key Technical Specifications:
-
Formula: C₅H₈F₂N₂ · HCl
-
Molecular Weight: 184.59 g/mol
-
Appearance: White to off-white crystalline solid
-
Solubility: Highly soluble in water, DMSO, and Methanol; sparingly soluble in non-polar solvents.
-
Core Application: Precursor for pyrimidines, imidazoles, and other nitrogenous heterocycles via cyclization reactions.
Part 2: Structural & Electronic Profile
The Gem-Difluoro Effect
The geminal difluoro substitution at the C3 position is not merely decorative; it fundamentally alters the physicochemical properties of the cyclobutane ring:
-
Conformational Puckering: The steric and electronic repulsion between the fluorine atoms and the adjacent ring bonds forces the cyclobutane ring into a distinct "puckered" or "butterfly" conformation. This creates a defined 3D vector for the amidine group, unlike the flat geometry of a phenyl ring.
-
Lipophilicity Modulation: While fluorine is lipophilic, the dipole moment introduced by the C-F bonds (approx. 1.4 D per bond) lowers the logP compared to a completely hydrocarbon analog, often improving solubility while maintaining membrane permeability.
-
pKa Modulation: The electron-withdrawing nature of the difluoromethylene group (
) exerts an inductive effect ( ) on the amidine group at C1. While typical alkyl amidines have a pKa 11-12, the 3,3-difluoro substitution slightly reduces basicity, potentially reducing non-specific protein binding (hERG liability).
Part 3: Synthesis & Manufacturing Protocol
The most robust synthesis route proceeds from 3,3-difluorocyclobutanecarbonitrile via the Pinner reaction. This method avoids harsh oxidation steps and provides the hydrochloride salt directly.
Reaction Scheme (Graphviz)
Caption: Two-step Pinner synthesis converting the nitrile precursor to the amidine salt.
Detailed Protocol
Step 1: Formation of the Imidate Ester
-
Charge: Dissolve 3,3-difluorocyclobutanecarbonitrile (1.0 equiv) in anhydrous ethanol (5-10 volumes).
-
Activation: Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).
-
Acidification: Bubble anhydrous HCl gas through the solution for 30–60 minutes until saturation. Alternatively, add acetyl chloride (2.0 equiv) dropwise (generates HCl in situ).
-
Incubation: Seal the vessel and stir at room temperature for 16–24 hours.
-
Workup: Concentrate the mixture in vacuo to remove excess HCl and ethanol. The residue (imidate hydrochloride) is moisture-sensitive; proceed immediately to Step 2.
Step 2: Amidine Formation
-
Ammonolysis: Redissolve the crude imidate residue in anhydrous methanol (5 volumes).
-
Reaction: Add 7N NH₃ in methanol (3.0 equiv) or bubble ammonia gas at 0°C.
-
Conversion: Stir at room temperature for 4–6 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 149.09 for free base).
-
Purification:
-
Concentrate to dryness.
-
Trituration: Suspend the solid in diethyl ether or MTBE and sonicate.
-
Filtration: Collect the white solid by filtration.[1]
-
Drying: Dry under high vacuum at 40°C to yield 3,3-difluorocyclobutanecarboxamidine hydrochloride.
-
Part 4: Medicinal Chemistry Applications
This compound is a "privileged structure" precursor. The amidine moiety is a bis-nucleophile, making it ideal for condensing with electrophiles to form heterocycles.
Bioisosteric Replacement Strategy
| Feature | Phenyl Ring | 3,3-Difluorocyclobutane | Advantage of Fluorinated Scaffold |
| Geometry | Planar (2D) | Puckered (3D) | Accesses new chemical space; escapes "flatland." |
| Metabolism | Susceptible to CYP450 (oxidation) | Metabolically blocked | C-F bond is stronger than C-H; prevents hydroxylation. |
| Lipophilicity | High (Lipophilic) | Moderate | Improved aqueous solubility. |
| Electronic | Electron-rich (pi-cloud) | Electron-withdrawing | Modulates pKa of attached amines/amidines. |
Case Study: Pyrimidine Synthesis (TRPV3/STING Modulators)
As referenced in recent patent literature (e.g., WO2023205463A1), this amidine is reacted with
Protocol:
-
Reactants: 3,3-Difluorocyclobutanecarboxamidine HCl + (Z)-2,3-dibromo-4-oxo-but-2-enoic acid (or similar electrophile).
-
Conditions: DMSO or DMF, mild base (K₂CO₃), 55°C.
-
Outcome: Formation of a 2-substituted pyrimidine ring where the 3,3-difluorocyclobutyl group occupies the 2-position, providing a metabolically stable "anchor" for the pharmacophore.
Strategic Workflow (Graphviz)
Caption: The amidine acts as a bis-nucleophile to generate diverse heterocyclic cores.
Part 5: Handling & Safety Data
-
Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
STOT-SE (Category 3): May cause respiratory irritation.
-
-
Storage:
-
Hygroscopic: The hydrochloride salt will absorb atmospheric moisture. Store in a tightly sealed container, preferably in a desiccator or under inert gas (Nitrogen/Argon).
-
Temperature: 2–8°C (Refrigerate) for long-term stability.
-
-
Stability: Stable under acidic conditions. Avoid strong oxidizers and strong bases (which liberate the free base amidine, making it volatile and unstable).
References
-
Synthesis of 3,3-Difluorocyclobutanecarbonitrile (Precursor)
-
Patent Application: Heteroaryl compounds for the treatment of pain (WO2023205463A1)
- Source: WIPO / Google P
- Context: Describes the specific use of 3,3-difluorocyclobutanecarboxamidine HCl (CAS 1779951-31-3) in synthesizing pyrimidine-based inhibitors.
-
URL:
-
General Synthesis of Amidines (Pinner Reaction)
- Source: Organic Chemistry Portal.
- Context: Standard operating procedure for converting nitriles to amidines.
-
URL:
-
3,3-Difluorocyclobutane as a Bioisostere
- Source: Journal of Medicinal Chemistry / NIH.
- Context: Validation of the cyclobutane scaffold in drug design (e.g., metabolic stability).
-
URL:
